1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol
Description
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol is a chlorinated aromatic compound featuring two 4-chlorophenyl groups attached to a central carbon atom, a sulfonyl (-SO₂-) group linked to a 3-methylphenyl ring, and an ethanol moiety.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(3-methylphenyl)sulfonylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O3S/c1-15-3-2-4-20(13-15)27(25,26)14-21(24,16-5-9-18(22)10-6-16)17-7-11-19(23)12-8-17/h2-13,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSPBXYLXOBQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form 1,1-Bis(4-chlorophenyl)-2-phenylethanol.
Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting the intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the chlorophenyl groups to phenyl groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanone.
Reduction: Formation of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol typically involves multi-step organic reactions. A common approach includes:
- Reagents : 4-chlorobenzophenone, 3-methylthiophenol
- Base : Sodium hydride or potassium carbonate
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Conditions : Room temperature to reflux conditions
Chemistry
In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Conversion to ketones or sulfoxides using agents like hydrogen peroxide.
- Reduction : Reduction of chlorophenyl groups to phenyl groups.
- Substitution Reactions : Halogen substitution with nucleophiles.
The compound is explored for its therapeutic potential in drug development. Its mechanism of action may involve:
- Enzyme Inhibition : Modulating enzyme activity critical for various biochemical pathways.
- Receptor Interaction : Binding to cellular receptors and altering physiological responses.
Case studies have demonstrated its effectiveness against specific bacterial strains, suggesting a pathway for developing new antibiotics.
Case Study 1: Antibacterial Activity
A study conducted on structurally related compounds found that they could inhibit bacterial enzymes effectively. The specific compound's ability to target bacterial cell wall synthesis pathways indicates its potential as an antibiotic agent.
Case Study 2: Anticancer Research
Research has shown that related compounds exhibit anticancer properties by inducing apoptosis in cancer cells through interaction with apoptotic pathways. The unique structural features of this compound may enhance its efficacy in targeting cancer cells.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol involves its interaction with specific molecular targets. The compound’s chlorophenyl and sulfonyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The sulfonyl group and substituents on the phenyl ring significantly alter molecular properties. Below is a comparative analysis:
Key Observations:
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (as in the target compound) increase oxidative stability compared to sulfanyl (-S-) analogs (e.g., 2-[(4-chlorobenzyl)sulfanyl] derivatives) .
- Molecular Weight: The ethanol moiety and sulfonyl group increase molecular weight relative to BCPE, impacting solubility and diffusion rates .
Biological Activity
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes chlorophenyl and methylphenyl groups, which may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological assays, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound's chemical formula is with a molecular weight of approximately 421.3 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of intermediates through chlorination and sulfinylation processes. The final product is obtained via reactions involving Grignard reagents or similar methodologies optimized for high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors, altering signal transduction pathways that affect cellular responses.
- Gene Expression Modulation : It may influence gene expression related to critical cellular functions, impacting processes such as cell proliferation and apoptosis.
Biological Activity Assays
Recent studies have assessed the antibacterial and enzyme inhibitory activities of this compound:
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against various bacterial strains. For instance:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest potential applications in treating infections caused by these pathogens.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
These results indicate that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.
Case Studies
Several studies have explored the pharmacological potential of compounds similar to this compound:
- Antibacterial Screening : A study demonstrated that derivatives of sulfonamides exhibited significant antibacterial properties against resistant strains of bacteria. The structure-activity relationship highlighted the importance of the sulfonamide moiety in enhancing biological activity.
- Enzyme Inhibition Studies : Research indicated that modifications in the phenyl groups could significantly alter the inhibitory potency against AChE and urease, suggesting that fine-tuning the chemical structure may lead to more effective inhibitors.
Comparative Analysis
When compared to similar compounds such as Bis(4-chlorophenyl) sulfone and other sulfonamide derivatives, this compound shows enhanced versatility due to its unique combination of functional groups. This structural diversity allows for a broader range of chemical interactions and potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized via refluxing precursors in ethanol with a base like anhydrous potassium carbonate (e.g., 6 hours at reflux for similar chlorophenyl derivatives) . Optimization strategies include:
- Catalyst selection : Base catalysts (e.g., KCO) improve reaction efficiency by deprotonating intermediates.
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates compared to ethanol.
- Stoichiometry : A 1.2:1 molar ratio of reactants can drive reactions to completion .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns (e.g., chlorophenyl and tolylsulfonyl groups) .
- Infrared Spectroscopy (IR) : Peaks near 1150–1250 cm confirm sulfonyl (S=O) stretching .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) require:
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .
- Dose-response studies : Evaluate IC values across multiple concentrations (e.g., 1–100 µM) to confirm potency thresholds .
- Metabolic stability testing : Assess liver microsomal degradation to rule out false negatives due to rapid metabolism .
Q. What in silico approaches are suitable for predicting the binding affinity and mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with targets like cytochrome P450 or EGFR kinase. Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with chlorophenyl rings .
- Molecular Dynamics (MD) Simulations : GROMACS can simulate ligand-receptor stability over 100 ns to validate docking poses .
- Surface Plasmon Resonance (SPR) : Confirm binding kinetics (k/k) experimentally after in silico predictions .
Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?
- Modify substituents : Replace the 3-methylphenylsulfonyl group with pyridinyl or triazole moieties to enhance solubility or target specificity .
- Introduce bioisosteres : Replace chlorine atoms with fluorine to improve metabolic stability without altering steric effects .
- Evaluate enantiomers : Synthesize and test (R)- and (S)-isomers separately, as chirality often impacts receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
